![molecular formula C12H13N3O2 B11873659 3-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 88614-47-5](/img/structure/B11873659.png)
3-(Morpholin-4-yl)quinazolin-4(3H)-one
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Overview
Description
3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and morpholine.
Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.
Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline compounds with diverse substituents.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 3-(Morpholin-4-yl)quinazolin-4(3H)-one as an anticancer agent.
- Mechanism of Action : The compound exhibits its anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells .
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Case Studies :
- In vitro studies demonstrated that derivatives of quinazolinone, including those with morpholine substitutions, effectively inhibited the growth of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance .
- A specific derivative was noted for its low minimum inhibitory concentration (MIC) against resistant strains of cancer cells, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been extensively documented.
- Target Pathogens : The compound has demonstrated activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans. Its effectiveness against M. tuberculosis highlights its potential as an anti-tubercular agent .
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Research Findings :
- A study reported that certain derivatives exhibited significant antibacterial effects with MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Additionally, compounds derived from quinazolinone structures were found to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Neurological Applications
Emerging research suggests potential neurological applications for this compound.
- Neuroprotective Effects : Some studies indicate that quinazolinone derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is another area of interest.
- Enzyme Targets : Research has identified that certain derivatives can inhibit enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers . This inhibition could lead to novel therapeutic strategies for treating tumors driven by EGFR signaling pathways.
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives involves various chemical modifications that enhance biological activity.
Compound | Synthesis Method | Biological Activity |
---|---|---|
This compound | One-pot synthesis with thionyl chloride | Anticancer, Antimicrobial |
Derivative A | Alkylation reactions | Enhanced anticancer activity |
Derivative B | Condensation reactions | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Biological Activity
3-(Morpholin-4-yl)quinazolin-4(3H)-one is a derivative of quinazolinone that has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors such as anthranilamide derivatives with morpholine. This method allows for the introduction of the morpholine moiety, which is crucial for enhancing the compound's biological activity.
Antibacterial Activity
Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be remarkably low, indicating potent antibacterial effects. For example, one study reported an MIC of 0.98 μg/mL against MRSA for a structurally similar compound .
Anticancer Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Compounds in this class have shown significant cytotoxicity against human breast cancer (MCF-7), prostate cancer (PC3), and colorectal cancer (HT-29) cell lines. For instance, one derivative exhibited IC50 values of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Quinazolinones are known to inhibit key enzymes involved in cellular proliferation and survival pathways, such as EGFR and PARP1. This inhibition can lead to apoptosis in cancer cells .
- Biofilm Disruption : Some studies have reported that quinazolinone derivatives can disrupt biofilm formation in bacteria like S. aureus, which is crucial for their pathogenicity .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues showed promising results against Mycobacterium tuberculosis. The compound inhibited growth at concentrations as low as 10 μg/mL over extended periods, suggesting a robust mechanism against mycobacterial infections .
Case Study 2: Anticancer Properties
Another investigation into the anticancer properties of quinazolinone derivatives highlighted their ability to induce cell cycle arrest and apoptosis in MCF-7 cells. The study found that these compounds modulate critical signaling pathways associated with cancer progression, providing a rationale for their therapeutic use in oncology .
Data Tables
Compound | Target | Activity Type | IC50/MIC Value |
---|---|---|---|
This compound | Staphylococcus aureus | Antibacterial | 0.98 μg/mL |
Indolylquinazolinone analog | Mycobacterium tuberculosis | Antibacterial | 10 μg/mL |
Quinazolinone derivative | MCF-7 (breast cancer) | Anticancer | 10 μM |
Quinazolinone derivative | PC3 (prostate cancer) | Anticancer | 12 μM |
Properties
CAS No. |
88614-47-5 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
InChI Key |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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